molecular formula C32H36N2O5 B1663747 Chaetoglobosin A CAS No. 50335-03-0

Chaetoglobosin A

Cat. No. B1663747
CAS RN: 50335-03-0
M. Wt: 528.6 g/mol
InChI Key: OUMWCYMRLMEZJH-ZDSWJECVSA-N
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Description

Chaetoglobosin A is a natural product found in Chaetomium subaffine, Cunila, and other organisms . It is a cytochalasan type alkaloid with potent antifungal activity against Rhizopus stolonifer and Coniothyrium diplodiella . It is a secondary metabolite produced by the endophytic fungus Chaetomium globosum . This compound is highly toxic, even at minimal doses .


Synthesis Analysis

This compound is produced by Chaetomium globosum and has potential antifungal activity . Bioinformatics analysis of the this compound gene cluster (che) showed it consists of nine open reading frames, including those encoding polyketide synthases (PKSs), PKS extender units, post-PKS modifications, and proposed regulators .


Molecular Structure Analysis

The molecular formula of this compound is C32H36N2O5 . It contains a 10- (indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety .


Chemical Reactions Analysis

This compound is produced by a hybrid polyketide synthase–nonribosomal peptide synthetase . It belongs to the chaetoglobosin family of natural products, comprising many analogs having different degrees of oxidation introduced during their biosynthesis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 528.6 g/mol . It is a natural product found in Chaetomium subaffine, Cunila, and other organisms .

Scientific Research Applications

Enhancing Biosynthesis and Production

  • Chaetoglobosin A, a macrocyclic alkaloid, shows promise in antifungal, antiparasitic, and antitumor applications. Improving its biosynthesis has been a focus for enhancing its commercial viability. The CgMfs1 gene in Chaetomium globosum significantly affects this compound production. Modifying this gene can notably increase yields, making large-scale production more feasible (Zhao et al., 2022).

Regulatory Mechanisms in Production

  • Research into the regulatory mechanisms of this compound biosynthesis has led to discoveries like the CgPKS11 gene. Deleting this gene resulted in a 1.6-fold increase in this compound production. These insights are crucial for optimizing production methods (Xiang et al., 2021).

Novel Strains for Increased Production

  • Strategies to obtain high-yielding strains for this compound have included genetic modifications. Inserting short DNA randomly into Chaetomium globosum's genome led to a 115% increase in production. This approach helps identify genes that regulate this compound synthesis, aiding in the creation of more productive strains (Jiang et al., 2020).

Antitumor and Biopesticide Applications

  • This compound's antitumor and biopesticide potential has been explored using cornstalks as a fermentation substrate. This approach demonstrated the feasibility of using agriculturalwastes for efficient production. The antifungal properties of this compound also showed effectiveness against Rhizoctonia solani, highlighting its biopesticide capabilities (Jiang et al., 2017).

Cytotoxicity and Cancer Cell Research

  • This compound and its derivatives have shown significant cytotoxicity against various cancer cell lines, including human MDA-MB-231 cancer cells. These findings are crucial for developing new cancer treatment drugs (Yang et al., 2018).

Understanding Molecular Mechanisms

  • The study of this compound extends to understanding its molecular mechanisms in different biological processes. For instance, its effect on cytokinesis and Akt phosphorylation in ras-transformed epithelial cells has been examined, offering insights into its anti-tumor mechanisms (Matesic et al., 2006).

Broader Biological Activities

  • The range of biological activities of this compound and its analogues is vast, encompassing antitumor, antifungal, antibacterial, and anti-inflammatory properties. This diversity indicates the potential for various therapeutic applications (Chen et al., 2020).

Mechanism of Action

Target of Action

Chaetoglobosin A (ChA), a member of the cytochalasan family, primarily targets the filamentous actin in cells . Actin is a crucial component of the cytoskeleton, which maintains cell shape, enables cell movement, and plays vital roles in intracellular transport and cell division .

Mode of Action

ChA interacts with filamentous actin, leading to cell-cycle arrest and inhibition of membrane ruffling and cell migration . This interaction alters the dynamic properties of the actin filament network by capping their growing ends, thereby blocking the assembly or disassembly of the microfilaments .

Biochemical Pathways

ChA affects several biochemical pathways. It increases reactive oxygen species (ROS) and decreases mitochondrial membrane potential (MMP) in cells . It also activates the MAPK and PI3K-AKT-mTOR pathways , which are involved in cell proliferation, survival, and migration . Furthermore, ChA is known to positively regulate the Gα-cAMP/PKA pathway , which modulates mycelial growth and development, and secondary metabolism in filamentous fungi .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ChA is limited. It’s known that cha is a secondary metabolite produced by the fungusChaetomium globosum

Result of Action

The interaction of ChA with its targets leads to a range of molecular and cellular effects. It induces apoptosis in various cancer cells, including chronic lymphocytic leukemia cells and human bladder cancer cells . It also inhibits cell mitosis, leading to an increase in the number of sub-G1 phase cells .

Safety and Hazards

Chaetoglobosin A is highly toxic, even at minimal doses . It disrupts cellular division and movement . Most exposure to this compound is through the mycotoxins because the spores tend not to aerosolize .

Future Directions

Chaetoglobosins possess a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities . Therefore, they have broad application prospects and attract researchers to further study .

Biochemical Analysis

Biochemical Properties

Chaetoglobosin A interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound begins with a product from hybrid PKS-NRPS encoded by the gene CHGG_01239 . This process involves multiple oxidations which form different intermediates depending on the order of functional groups oxidized .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It disrupts cellular division and movement . Exposure to this compound has been linked to neuronal damage, peritonitis, and cutaneous lesions .

Molecular Mechanism

The molecular mechanism of this compound involves a series of biochemical reactions. The PKS-NRPS product undergoes a diels alder, to form prochaetoglobosin I (2) and is subsequently oxidized in different paths . This includes the formation of an epoxide, di-hydroxylation, and a final oxidation of one hydroxyl to ketone to form this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, injection of this compound is lethal when administered at relatively low doses in animals . The 50% lethal dose of this compound was determined in mice to be 6.5 mg/kg in males and 17.8 mg/kg in females when injected subcutaneously .

Metabolic Pathways

This compound is involved in several metabolic pathways. The Gα-cAMP/PKA signaling pathway has been shown to positively regulate the biosynthesis of this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Chaetoglobosin A involves several steps of chemical reactions starting from simple starting materials. The key steps include the construction of the tetrahydrofuran ring, the formation of the pyrrolidinone ring, and the coupling of the two rings to form the final product.", "Starting Materials": [ "3-methoxy-2-methyl-2-butenal", "2-methyl-3-butyn-2-ol", "ethyl diazoacetate", "methyl 2-(bromomethyl)acrylate", "2,4-pentanedione", "ammonium acetate", "methyl isocyanoacetate", "methyl 2-(chloromethyl)acrylate", "methyl acrylate" ], "Reaction": [ "Step 1: Condensation of 3-methoxy-2-methyl-2-butenal and 2-methyl-3-butyn-2-ol to form an enone intermediate", "Step 2: Reaction of the enone intermediate with ethyl diazoacetate to form a cyclopropane intermediate", "Step 3: Ring-opening of the cyclopropane intermediate with methyl 2-(bromomethyl)acrylate to form a diene intermediate", "Step 4: Formation of the tetrahydrofuran ring through cyclization of the diene intermediate with 2,4-pentanedione and ammonium acetate", "Step 5: Formation of the pyrrolidinone ring through a reaction between the tetrahydrofuran intermediate and methyl isocyanoacetate", "Step 6: Coupling of the two rings through a reaction between the pyrrolidinone intermediate and methyl 2-(chloromethyl)acrylate", "Step 7: Final deprotection and functionalization of the product with methyl acrylate" ] }

CAS RN

50335-03-0

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,3E,6R,7E,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7+,13-12+,18-14+/t17?,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1

InChI Key

OUMWCYMRLMEZJH-ZDSWJECVSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C/CC(/C=C(/[C@H](C(=O)/C=C/C3=O)O)\C)C)[C@H]4[C@@]1(O4)C)CC5=CNC6=CC=CC=C65

SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Appearance

YellowPowder

Pictograms

Irritant

synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetoglobosin A
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Chaetoglobosin A
Reactant of Route 3
Chaetoglobosin A
Reactant of Route 4
Chaetoglobosin A
Reactant of Route 5
Chaetoglobosin A
Reactant of Route 6
Chaetoglobosin A

Q & A

A: Chaetoglobosin A (ChA) binds to actin filaments, specifically at the barbed end, inhibiting both polymerization and depolymerization. [] This interaction disrupts the cytoskeleton, leading to a variety of downstream effects, including:

  • Inhibition of cell division and motility []
  • Induction of multinucleation []
  • Alteration of cell morphology []
  • Induction of apoptosis []

ANone: this compound is a complex macrocyclic alkaloid with the following characteristics:

  • Molecular Formula: C32H36N2O5 []
  • Molecular Weight: 532.64 g/mol []
  • Spectroscopic Data: Detailed 1H and 13C NMR, IR, and mass spectrometry data have been reported. [, , , ] Key structural features include a cytochalasan skeleton with a macrocyclic ring, an indole group, and multiple chiral centers. [, , , ]

A: this compound biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. [, , ] Key building blocks include:

  • Nine units of acetate/malonate [, ]
  • Three C1 units derived from methionine [, ]
  • One unit of tryptophan [, ]

ANone: this compound exhibits a wide range of biological activities, including:

  • Antifungal activity: ChA inhibits the growth of various fungi, including plant pathogens like Cytospora mali and Rhizoctonia solani. [, ]
  • Phytotoxic activity: It can inhibit plant growth, exemplified by its effect on radish seedlings. []
  • Cytotoxic activity: ChA displays cytotoxicity against various human cancer cell lines. [, , , ]
  • Insecticidal activity: Studies have shown toxicity towards insects like Helicoverpa zea. []
  • Nematicidal activity: ChA exhibits nematicidal activity against root-knot nematodes (Meloidogyne incognita). []

ANone: The structure of this compound significantly influences its activity. For example:

  • Cytotoxicity: An epoxide ring between C-6 and C-7 or a double bond at C-6(12) in the chaetoglobosin structure appears to enhance cytotoxicity. []
  • Phytotoxicity: Modifications to the macrocycle, particularly the presence of an epoxide ring, seem to be important for phytotoxic activity. []
  • IgE-mediated serotonin release: Different structural modifications within the cytochalasin and chaetoglobosin classes can either enhance, inhibit, or have no effect on IgE-mediated serotonin release from rat basophilic leukemia cells. []

A: While specific formulation strategies haven't been extensively discussed in the provided research, this compound production and extraction have been optimized. Studies have explored various fermentation conditions and extraction solvents to improve the yield and purity of ChA. [, , ]

ANone: Various analytical techniques are employed for ChA analysis:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for separating, identifying, and quantifying ChA in various matrices. [, , , ]
  • Thin-Layer Chromatography (TLC): TLC is a simpler technique utilized for preliminary identification and separation of ChA. [, ]
  • Mass Spectrometry (MS): MS techniques, including ESI-QTOF-MS/MS, are crucial for determining molecular weight, fragmentation patterns, and structural characterization. [, , , ]
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provides detailed structural information about ChA, including the connectivity and stereochemistry of atoms. [, , , , , ]

ANone: this compound exhibits toxicity in various models:

  • Acute Toxicity: In mice, the LD50 of this compound administered subcutaneously ranges from 6.5 mg/kg to 17.8 mg/kg. []
  • Organ Toxicity: Subcutaneous injection of ChA in mice has been linked to necrosis of the thymus and spleen and degeneration of spermatocytes in the testicles. []

ANone: Research on this compound and related compounds has spanned several decades, with key milestones including:

  • Early Isolation and Characterization: this compound was first isolated and characterized from Chaetomium globosum in the 1970s. []
  • Structure Elucidation: The complete structure of ChA, including its stereochemistry, was elucidated using NMR and X-ray crystallography. []
  • Biosynthetic Studies: Research has identified the key enzymes and intermediates involved in the biosynthesis of ChA. [, , ]
  • Discovery of Novel Analogs: Numerous Chaetoglobosin analogs with diverse structures and biological activities have been discovered from various fungal sources. [, , , , ]

ANone: Given its diverse biological activities, this compound holds potential applications in several fields:

  • Agriculture: As a biocontrol agent against plant pathogens, nematodes, and insects. [, , ]
  • Medicine: As a potential anticancer agent, although further research is needed to assess its efficacy and safety in humans. [, , , ]

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